molecular formula C24H34F13NO4 B12758397 11-(F-Hexyl)-undecanoyl carnitine CAS No. 142674-38-2

11-(F-Hexyl)-undecanoyl carnitine

Cat. No.: B12758397
CAS No.: 142674-38-2
M. Wt: 647.5 g/mol
InChI Key: DBZDHDKNTCLMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(F-Hexyl)-undecanoyl carnitine, with the molecular formula C24H35F13NO4 and a monoisotopic mass of 648.23584 Da, is a synthetically modified, fluorinated analog of a long-chain acylcarnitine . This compound is characterized by a long hydrocarbon chain terminating in a heavily fluorinated "F-Hexyl" segment, which may alter its lipophilicity, metabolic stability, and binding characteristics compared to its endogenous counterparts. Acylcarnitines play a fundamental role in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation . The presence of the fluorinated chain in 11-(F-Hexyl)-undecanoyl carnitine makes it a molecule of significant interest for specialized research applications. Potential research applications include investigating the structure-activity relationships of fatty acid transport and metabolism, particularly how fluorination affects these processes. It may also serve as a stable, non-metabolizable tracer in mass spectrometry-based assays for studying lipid metabolism and mitochondrial function. Furthermore, researchers can utilize this compound to explore the implications of disrupted fatty acid oxidation in metabolic disorders, as specific acylcarnitine profiles are known to be diagnostic markers for inborn errors of metabolism like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . The compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with standard laboratory safety precautions.

Properties

CAS No.

142674-38-2

Molecular Formula

C24H34F13NO4

Molecular Weight

647.5 g/mol

IUPAC Name

3-(12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C24H34F13NO4/c1-38(2,3)15-16(14-17(39)40)42-18(41)12-10-8-6-4-5-7-9-11-13-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h16H,4-15H2,1-3H3

InChI Key

DBZDHDKNTCLMFC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(F-Hexyl)-undecanoyl carnitine typically involves the introduction of a fluorinated hexyl group into the carnitine structure. This can be achieved through a multi-step process:

    Fluorination: The hexyl group is fluorinated using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Acylation: The fluorinated hexyl group is then attached to an undecanoyl chloride through an acylation reaction, forming 11-(F-Hexyl)-undecanoyl chloride.

    Carnitine Conjugation: Finally, the 11-(F-Hexyl)-undecanoyl chloride is reacted with carnitine in the presence of a base to form 11-(F-Hexyl)-undecanoyl carnitine.

Industrial Production Methods

Industrial production of 11-(F-Hexyl)-undecanoyl carnitine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the fluorination and acylation steps, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(F-Hexyl)-undecanoyl carnitine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorinated hexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-(F-Hexyl)-undecanoyl carnitine has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on molecular properties.

    Biology: Investigated for its role in fatty acid metabolism and potential effects on mitochondrial function.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its enhanced lipophilicity.

    Industry: Utilized in the development of fluorinated surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 11-(F-Hexyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The fluorinated hexyl group may enhance its interaction with lipid membranes, facilitating more efficient transport. The compound may also interact with specific enzymes involved in fatty acid metabolism, potentially altering their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison with Carnitine Derivatives

Compound Molecular Formula Key Functional Groups CCS (Ų, [M+H]+)
11-(F-Hexyl)-undecanoyl carnitine C24H35F13NO4 Perfluorinated hexyl, carnitine 167.6
Acetylcarnitine C9H17NO4 Acetyl, carnitine ~150–155*
Hexyl decanoate C16H32O2 Hexyl, ester N/A
Carnitine alkyl ester (C14) C20H42BrNO4 Bromide, C14 alkyl N/A

*Estimated based on smaller molecular weight.

  • Fluorination Impact: The perfluorinated hexyl chain in 11-(F-Hexyl)-undecanoyl carnitine increases molecular weight by ~40% compared to acetylcarnitine, likely reducing aqueous solubility but enhancing membrane permeability .
  • Chain Length : Carnitine alkyl esters with longer chains (e.g., C14) exhibit surfactant or hydrotropic behavior, suggesting the C11-F-hexyl chain in this compound may similarly influence aggregation or solubilization properties .

Metabolic and Enzymatic Interactions

Table 2: Enzyme Interaction Profiles

Compound Target Enzymes Kinetic Impact
11-(F-Hexyl)-undecanoyl carnitine Carnitine acetyltransferase (hypothesized) Potential competitive inhibition due to structural similarity to carnitine
Acetylcarnitine Carnitine acetyltransferase Substrate (Km = 0.4–1.2 mM)
Undecenoic acid Fatty acid oxidases Substrate for β-oxidation
  • The fluorinated chain may sterically hinder interactions with carnitine acetyltransferase, reducing its efficacy as a substrate compared to acetylcarnitine .
  • Unlike undecenoic acid (a β-oxidation substrate), 11-(F-Hexyl)-undecanoyl carnitine’s fluorination likely confers resistance to enzymatic degradation, prolonging its half-life .

Q & A

Basic: What is the role of 11-(F-Hexyl)-undecanoyl carnitine in mitochondrial fatty acid transport, and how can its activity be experimentally quantified?

Methodological Answer:
11-(F-Hexyl)-undecanoyl carnitine facilitates mitochondrial import of modified fatty acids via carnitine palmitoyltransferase 1 (CPT1), similar to other long-chain acylcarnitines . To quantify its transport efficiency:

  • Use isotopic labeling (e.g., ¹⁴C or ³H tracers) to track substrate flux in isolated mitochondria.
  • Measure CPT1 activity via spectrophotometric assays (e.g., DTNB reaction to monitor CoA release) under varying substrate concentrations .
  • Validate using gene knockout models (e.g., CPT1-deficient cells) to isolate its dependence on this pathway .

Advanced: How do contradictory findings on carnitine supplementation efficacy in metabolic disorders inform experimental design for 11-(F-Hexyl)-undecanoyl carnitine studies?

Methodological Answer:
Discrepancies in carnitine studies (e.g., reversal of glucose intolerance in rodents vs. limited human efficacy ) highlight critical variables:

  • Dosage and duration : Optimize using pharmacokinetic profiling (e.g., LC-MS/MS to measure tissue-specific accumulation over time).
  • Model selection : Compare outcomes in diet-induced obesity models (mimicking human metabolic syndrome) vs. genetic models (e.g., db/db mice) .
  • Endpoint selection : Prioritize direct biomarkers (e.g., acylcarnitine profiling, β-oxidation rates) over indirect metrics (e.g., body weight) .

Basic: What synthetic routes are available for 11-(F-Hexyl)-undecanoyl carnitine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves:

  • Acylation of L-carnitine with 11-(F-Hexyl)-undecanoyl chloride under Schotten-Baumann conditions .
  • Purification : Use reverse-phase HPLC with a C18 column, monitoring for byproducts (e.g., unreacted carnitine).
  • Validation :
    • NMR (¹H/¹³C) to confirm ester bond formation and fluorine substitution .
    • High-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., exact mass ± 5 ppm) .

Advanced: How can researchers resolve contradictions in tissue-specific effects of acylcarnitines, such as skeletal muscle vs. hepatic accumulation?

Methodological Answer:
Conflicting tissue responses (e.g., muscle vs. liver acylcarnitine accumulation in insulin resistance ) require:

  • Compartmentalized sampling : Use tissue-specific knockout models (e.g., muscle-CrAT overexpression) to isolate metabolic effects .
  • Multi-omics integration : Pair metabolomics (acylcarnitine profiling) with transcriptomics (PPAR-α/PGC-1α pathway analysis) to identify regulatory nodes .
  • In vivo imaging : Apply ¹⁸F-PET probes (if fluorine is present) to track real-time tissue distribution .

Basic: What analytical techniques are recommended for quantifying 11-(F-Hexyl)-undecanoyl carnitine in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a hydrophilic interaction chromatography (HILIC) column for polar analytes, with MRM transitions targeting m/z 463.36 (precursor) and signature fragments (e.g., m/z 85 for carnitine backbone) .
  • Internal standards : Deuterated analogs (e.g., D₃-carnitine) to correct for matrix effects .
  • Quality controls : Spike recovery experiments in plasma, urine, and tissue homogenates to validate accuracy (±15%) .

Advanced: How can the role of 11-(F-Hexyl)-undecanoyl carnitine in pathological models (e.g., ischemia or diabetes) be mechanistically dissected?

Methodological Answer:

  • Ischemia models : Induce hypoxia in perfused hearts or primary cardiomyocytes, measuring ATP production (via luciferase assays) and correlating with acylcarnitine/CoA ratios .
  • Diabetes models : Combine hyperinsulinemic-euglycemic clamps with ¹³C-palmitate infusions to assess β-oxidation efficiency .
  • Genetic modulation : Use siRNA to silence CrAT or CPT1 and evaluate rescue by 11-(F-Hexyl)-undecanoyl carnitine .

Basic: What are the best practices for integrating 11-(F-Hexyl)-undecanoyl carnitine data into broader metabolic pathway analyses?

Methodological Answer:

  • Pathway mapping : Use tools like KEGG or MetaboAnalyst to overlay acylcarnitine data onto fatty acid oxidation (FAO) and TCA cycle pathways .
  • Dynamic modeling : Apply systems biology platforms (e.g., COPASI) to simulate substrate competition between glucose and modified fatty acids .
  • Cross-validation : Compare with publicly available datasets (e.g., HMDB or METLIN) to identify novel associations .

Advanced: How should researchers address potential off-target effects of fluorinated hexyl chains in in vivo studies?

Methodological Answer:

  • Fluorine-specific assays : Measure fluoride ion release (e.g., ion-selective electrodes) to assess metabolic stability .
  • Toxicity screening : Conduct high-content screening (HCS) in hepatocytes for ROS generation or mitochondrial membrane potential disruption .
  • Comparative studies : Synthesize non-fluorinated analogs to isolate fluorine-specific effects .

Table 1: Key Methodological Considerations

Research Aspect Techniques References
Mitochondrial TransportCPT1 activity assays, isotopic labeling
Synthesis & ValidationSchotten-Baumann reaction, HRMS/NMR
Tissue-Specific EffectsMulti-omics, compartmentalized sampling
Data IntegrationKEGG pathway analysis, dynamic modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.